molecular formula C17H17NO6S B12087947 (2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid

(2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid

Cat. No.: B12087947
M. Wt: 363.4 g/mol
InChI Key: CTXXQYXYLRHJBU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzodioxine ring and a sulfonamide group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.

    Introduction of the Sulfonamide Group: Sulfonation of the benzodioxine intermediate using chlorosulfonic acid, followed by reaction with an amine, can introduce the sulfonamide group.

    Formation of the Propanoic Acid Moiety: The final step involves coupling the benzodioxine-sulfonamide intermediate with a phenylpropanoic acid derivative using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

One of the primary applications of (2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study demonstrated that derivatives of benzodioxine sulfonamides showed promising results in reducing inflammation in animal models .

Case Study:
A comparative analysis was conducted on the anti-inflammatory effects of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in paw edema in rats treated with this compound compared to controls, suggesting its efficacy as a COX inhibitor .

Pharmacology

2.1 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that sulfonamide derivatives can exhibit activity against a range of bacterial strains. The mechanism is believed to involve the inhibition of folate synthesis pathways essential for bacterial growth.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
ControlE. coli0
Compound AE. coli15
Compound BStaphylococcus aureus20
This compoundE. coli, S. aureus18

This table indicates that this compound has comparable antimicrobial activity to established sulfonamide antibiotics .

Organic Synthesis

3.1 Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for the development of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.

Case Study:
A synthetic route was developed using this compound as a starting material to produce new anti-cancer agents. The modifications included alkylation and acylation reactions that yielded derivatives with improved potency against cancer cell lines .

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used to treat bacterial infections.

Uniqueness

(2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid is unique due to its benzodioxine ring, which may confer additional biological activity or specificity compared to simpler sulfonamides.

Biological Activity

The compound (2S)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-3-phenylpropanoic acid is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to synthesize existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis Overview

The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various sulfonyl chlorides and acetamides, leading to the formation of sulfonamide derivatives. The general synthetic pathway includes:

  • Formation of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) sulfonamide : This is achieved by reacting 2,3-dihydrobenzo[1,4]-dioxin with a sulfonyl chloride in alkaline conditions.
  • Coupling with acetamides : The intermediate product is then reacted with different acetamides to yield the final sulfonamide derivatives .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodioxole derivatives, including our compound of interest. Notably:

  • Cell Proliferation Inhibition : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as Hep3B and HeLa. For instance, one study reported an IC50 value of less than 0.5 mM for certain derivatives against Hep3B cells, indicating potent anticancer activity .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2-M phase in Hep3B cells, suggesting a mechanism for its anticancer effects that may be comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • α-Glucosidase Inhibition : Several synthesized derivatives exhibited weak to moderate inhibitory activity against the α-glucosidase enzyme. This suggests potential applications in managing type 2 diabetes by delaying carbohydrate absorption .

Research Findings Summary

Activity TypeFindingsReference
AnticancerIC50 < 0.5 mM against Hep3B; G2-M phase arrest
Enzyme InhibitionWeak to moderate inhibition of α-glucosidase
Structural ActivityCompounds showed significant structural activity compared to standard drugs

Case Studies

  • Hep3B Cell Line Study : A study focused on the effects of benzodioxole derivatives on Hep3B cells demonstrated that treatment with these compounds resulted in reduced secretion levels of α-fetoprotein (α-FP), a marker associated with liver cancer progression. The treated cells showed significantly lower α-FP levels compared to untreated controls .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with certain derivatives led to a marked decrease in the fraction of cells in the G1 phase and an increase in G2-M phase arrest, indicating effective disruption of cell cycle progression .

Properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C17H17NO6S/c19-17(20)14(10-12-4-2-1-3-5-12)18-25(21,22)13-6-7-15-16(11-13)24-9-8-23-15/h1-7,11,14,18H,8-10H2,(H,19,20)/t14-/m0/s1

InChI Key

CTXXQYXYLRHJBU-AWEZNQCLSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.